molecular formula C17H18ClNO2 B581743 Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate CAS No. 1400644-29-2

Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate

Cat. No.: B581743
CAS No.: 1400644-29-2
M. Wt: 303.786
InChI Key: TZZGUVVTYNUNPY-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate is a chemical compound with the molecular formula C17H18ClNO2 and a molecular weight of 303.79 g/mol . It is known for its applications in various fields, including chemistry and biology. The compound features a benzyl group attached to a carbamate moiety, which is further connected to a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-chlorophenyl)propan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

  • Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate
  • 2-Benzyl-4-chlorophenyl N-(2,6-xylyl)carbamate
  • N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide

Comparison: this compound is unique due to its specific structural features, such as the presence of a benzyl group and a 4-chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZGUVVTYNUNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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